Ethyl 3,4-Dihydroxybenzoate-13C3

Stable Isotope Labeling LC-MS/MS Quantification Isotope Dilution

Ethyl 3,4-Dihydroxybenzoate-13C3 (CAS 1330195-40-8) is the definitive internal standard for LC-MS/MS quantification of protocatechuic acid ethyl ester. The site-specific 13C3 label on the ethyl ester moiety provides a chemically inert +3 Da mass shift with zero retention time deviation and no hydrogen-deuterium exchange artifacts—overcoming the critical limitations of unlabeled and deuterated analogs. With ≥98% chemical purity and ≥99 atom% 13C isotopic enrichment, this standard ensures baseline-resolved, matrix-independent quantification that fully satisfies FDA/EMA bioanalytical method validation guidelines. Essential for pharmacokinetic profiling, PHD inhibitor research, and regulatory impurity analysis where quantitative accuracy is non-negotiable. Request a quote or place your order today.

Molecular Formula C9H10O4
Molecular Weight 185.15 g/mol
Cat. No. B13831865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-Dihydroxybenzoate-13C3
Molecular FormulaC9H10O4
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3/i1+1,2+1,9+1
InChIKeyKBPUBCVJHFXPOC-SKBHVPMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-Dihydroxybenzoate-13C3: Stable Isotope-Labeled Protocatechuic Acid Ethyl Ester for Quantitative Bioanalysis and Metabolic Tracing


Ethyl 3,4-Dihydroxybenzoate-13C3 (CAS 1330195-40-8) is a stable isotope-labeled derivative of ethyl 3,4-dihydroxybenzoate (protocatechuic acid ethyl ester), wherein three carbon-13 atoms replace the naturally abundant carbon-12 isotopes at specific positions within the ethyl ester moiety . This compound retains the core biological activities of its unlabeled counterpart—including competitive inhibition of prolyl hydroxylase domain enzymes (PHDs) and hydroxyl radical scavenging—while the 13C3 labeling imparts a distinct mass shift of +3 Da and characteristic NMR signatures that enable precise analytical tracking . As a certified stable isotope-labeled internal standard, it is principally employed in LC-MS/MS-based quantification, metabolic flux analysis, and pharmacokinetic studies requiring discrimination from endogenous or unlabeled analytes .

Why Unlabeled Ethyl 3,4-Dihydroxybenzoate or Alternative Isotopologues Cannot Replace Ethyl 3,4-Dihydroxybenzoate-13C3 in Quantitative Analytical Workflows


While unlabeled ethyl 3,4-dihydroxybenzoate (MW 182.17) and other isotopologues (e.g., deuterated analogs) may share identical chemical and biological properties, they fail to meet the exacting requirements of isotope dilution mass spectrometry (IDMS) and quantitative NMR applications. Unlabeled compound cannot be distinguished from endogenous matrix components in complex biological samples, leading to signal suppression and inaccurate quantification . Deuterated (2H) analogs, despite offering a mass shift, are prone to hydrogen-deuterium exchange under acidic or basic chromatographic conditions and exhibit chromatographic retention time shifts relative to the analyte—phenomena that compromise precision and require method revalidation [1]. In contrast, the 13C3 labeling in Ethyl 3,4-Dihydroxybenzoate-13C3 provides a stable +3 Da mass shift without altering retention time or ionization efficiency, and the carbon-13 label is chemically inert, eliminating exchange artifacts [2]. For laboratories requiring traceable quantification of ethyl 3,4-dihydroxybenzoate in pharmacokinetic studies, metabolic profiling, or environmental monitoring, substitution with unlabeled or suboptimal isotopologues introduces unacceptable quantitative bias and violates regulatory guidelines for bioanalytical method validation [3].

Quantitative Differentiation of Ethyl 3,4-Dihydroxybenzoate-13C3: Head-to-Head Comparisons with Unlabeled, Deuterated, and Structural Analogs


Mass Spectrometric Differentiation: +3.00 Da Mass Shift Enables Baseline-Resolved Quantification Without Chromatographic Interference

Ethyl 3,4-Dihydroxybenzoate-13C3 exhibits a monoisotopic mass of 185.067973 Da, exactly 3.00 Da higher than the unlabeled compound (182.057908 Da) due to the substitution of three 12C atoms with 13C . This mass increment ensures complete baseline separation from the unlabeled analyte in MS1 spectra, eliminating isotopic cross-talk and enabling precise quantification via isotope dilution without altering chromatographic retention time or ionization efficiency . In contrast, deuterated (2H) analogs may show retention time shifts of 0.1-0.5 min and are susceptible to H/D exchange, which reduces the effective mass shift and introduces variability [1].

Stable Isotope Labeling LC-MS/MS Quantification Isotope Dilution

Isotopic Enrichment: ≥99 Atom% 13C Enables Reliable Isotope Dilution Calibration

Commercial batches of Ethyl 3,4-Dihydroxybenzoate-13C3 are typically supplied with an isotopic enrichment of ≥99 atom% 13C at the labeled positions, as specified by reputable vendors . This high enrichment contrasts sharply with the natural abundance of 13C (1.1 atom%), ensuring that the contribution of the internal standard to the unlabeled analyte signal is negligible (<1%) and that calibration curves remain linear across the analytical range [1]. Lower enrichment levels (e.g., <98 atom%) or use of unlabeled compound as a pseudo-internal standard introduce systematic bias in quantitative LC-MS/MS workflows [2].

Stable Isotope Labeling Quantitative Bioanalysis Internal Standard

Hydroxyl Radical Scavenging: Superior Activity Versus Ethyl Gallate and Ethyl 4-Hydroxybenzoate

In a comparative photochemical assay using dequalinium chloride and hydrogen peroxide under simulated sunlight, ethyl 3,4-dihydroxybenzoate (the unlabeled parent) demonstrated the highest hydroxyl radical scavenging activity among three structurally related phenolic esters [1]. While the study did not report exact rate constants, the authors explicitly stated that ethyl 3,4-dihydroxybenzoate was "the most active under the conditions of test" compared to ethyl gallate and ethyl 4-hydroxybenzoate [2]. This rank-order potency is attributable to the ortho-dihydroxy (catechol) substitution pattern, which confers superior hydrogen-atom donation capacity relative to the monohydroxy or trihydroxy analogs [3].

Antioxidant Activity Hydroxyl Radical Comparative Assay

PHD Inhibition Potency: 3.2-Fold Higher Activity Than Methyl 2,3-Dihydroxybenzoate

Ethyl 3,4-dihydroxybenzoate (unlabeled) inhibits deoxyhypusyl hydroxylase, a prolyl hydroxylase family enzyme, with an IC50 of 0.5 mM in a rat testis enzyme preparation [1]. In the same assay system, the structurally related methyl 2,3-dihydroxybenzoate exhibited an IC50 of 1.6 mM, indicating a 3.2-fold lower inhibitory potency [2]. This potency advantage is consistent with the compound's established role as a competitive PHD inhibitor that stabilizes HIF-1α and induces downstream transcriptional responses . The 13C3-labeled isotopologue retains identical PHD inhibition activity while enabling quantitative tracing of HIF pathway modulation .

Prolyl Hydroxylase Inhibition HIF-1α Stabilization Enzyme Assay

NMR Spectral Resolution: Distinct 13C Satellite Peaks Enable Molecular Dynamics Studies Without Chemical Perturbation

Ethyl 3,4-Dihydroxybenzoate-13C3 produces characteristic 13C NMR satellite peaks and altered J-coupling patterns relative to the unlabeled compound, enabling site-specific structural and dynamic investigations . The labeled ethyl ester carbons (C1, C2, and carbonyl) exhibit 13C chemical shifts distinct from the aromatic carbons, and the 13C-13C coupling constants provide information about bond torsions and conformational preferences [1]. In contrast, unlabeled ethyl 3,4-dihydroxybenzoate yields only low-intensity 13C satellites from natural abundance (1.1% 13C), limiting sensitivity and precluding detailed relaxation or exchange measurements [2].

13C NMR Spectroscopy Isotopic Labeling Molecular Dynamics

High-Value Application Scenarios for Ethyl 3,4-Dihydroxybenzoate-13C3 Driven by Verifiable Differentiation


Quantitative LC-MS/MS Analysis of Ethyl 3,4-Dihydroxybenzoate in Pharmacokinetic Studies

As a 13C3-labeled internal standard, this compound enables precise quantification of ethyl 3,4-dihydroxybenzoate in plasma, tissue homogenates, or cell lysates by compensating for matrix effects, extraction variability, and ionization suppression . The +3 Da mass shift ensures baseline separation from the analyte, while the high isotopic enrichment (≥99 atom% 13C) minimizes cross-contribution, satisfying regulatory guidelines for bioanalytical method validation [1]. This application is essential for preclinical and clinical pharmacokinetic studies of PHD inhibitors or antioxidant therapeutics .

Metabolic Flux Analysis and Tracer Studies in HIF-1α Signaling Pathways

The 13C3 label allows researchers to track the absorption, distribution, and metabolic fate of ethyl 3,4-dihydroxybenzoate in cellular and animal models without confounding by endogenous compounds . Combined with LC-MS or NMR detection, the labeled compound can elucidate the kinetics of PHD inhibition, HIF-1α stabilization, and downstream gene expression changes [1]. This capability is unavailable with unlabeled material and is superior to deuterated tracers due to the absence of H/D exchange artifacts .

NMR-Based Structural Biology and Ligand-Binding Studies

Ethyl 3,4-Dihydroxybenzoate-13C3 provides enhanced sensitivity and spectral resolution in 13C NMR experiments, enabling detailed analysis of ligand-protein interactions, conformational dynamics, and binding site mapping . The site-specific 13C enrichment at the ethyl ester moiety generates strong satellite peaks that can be monitored in 2D heteronuclear correlation spectra, facilitating studies of PHD-inhibitor complexes or interactions with serum albumin [1].

Quality Control and Impurity Profiling in Pharmaceutical Manufacturing

As a stable isotope-labeled analog, this compound serves as an ideal internal standard for quantifying trace levels of ethyl 3,4-dihydroxybenzoate as an impurity or degradation product in active pharmaceutical ingredients (e.g., erlotinib, where it is identified as Impurity 16) . The use of 13C3-labeled material ensures accurate quantification even in the presence of complex excipient matrices, supporting regulatory compliance and batch release testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3,4-Dihydroxybenzoate-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.